molecular formula C15H13ClN4O B12049499 6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12049499
M. Wt: 300.74 g/mol
InChI Key: IGSQCHAPMYRKTD-UHFFFAOYSA-N
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Description

6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound belongs to the pyranopyrazole family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, aromatic aldehydes, and malononitrile. The reaction is often carried out in the presence of a catalyst such as ionic liquids or under catalyst-free conditions using green solvents like ethylene glycol . The reaction conditions usually involve heating the mixture at temperatures ranging from 70°C to 75°C for 110 to 120 minutes, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound can leverage the same one-pot multicomponent reaction due to its efficiency and high yield. The use of green solvents and catalyst-free conditions makes the process environmentally friendly and cost-effective, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyranopyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-4-(3-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of biological pathways essential for cell survival and proliferation. This inhibition is often achieved through binding to the active site of the enzyme, thereby blocking its activity .

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-amino-4-(3-chlorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13ClN4O/c1-2-11-13-12(8-4-3-5-9(16)6-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20)

InChI Key

IGSQCHAPMYRKTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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